Methyl 2-(8-quinolylsulfanyl)acetate
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Overview
Description
Methyl 2-(8-quinolylsulfanyl)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring system attached to a sulfanyl group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(8-quinolylsulfanyl)acetate can be synthesized through several methods. One common approach involves the Friedländer reaction, where an aromatic aldehyde reacts with an amine and a ketone in the presence of an acid catalyst to form the quinoline ring system. The sulfanyl group can be introduced through nucleophilic substitution reactions, and the ester group can be formed via esterification reactions using methanol and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Microwave-assisted esterification has been explored as an efficient method for producing esters, including this compound, due to its ability to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-quinolylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides and different esters.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and cytotoxic activities.
Medicine: Explored for its potential as an antitumor and anti-inflammatory agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(8-quinolylsulfanyl)acetate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects. The sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many biologically active compounds.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Methyl 2-(quinolyl)acetate: Lacks the sulfanyl group but shares similar ester functionality.
Uniqueness
Methyl 2-(8-quinolylsulfanyl)acetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-quinolin-8-ylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-11(14)8-16-10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANREYXLOUUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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